Enzymatic Binding Affinity: 8.8-Fold Weaker Kd Than 4-Propionylbenzoic Acid Yet 1.75-Fold Stronger Than 4-Acetylbenzoic Acid
The binding affinity of 4-(2-oxopropyl)benzoic acid to wild-type CYP199A4 was measured with a dissociation constant (Kd) of 80 ± 3 μM [1]. This represents an 8.8-fold weaker binding compared to 4-propionylbenzoic acid (Kd 9.1 ± 0.4 μM) and a 1.75-fold stronger binding compared to 4-acetylbenzoic acid (Kd 140 ± 5 μM) [1]. The binding was further characterized by a ~50% high-spin shift in the Soret band, in contrast to the red-shifted low-spin (420 nm) binding observed for both 4-propionylbenzoic acid and 4-acetylbenzoic acid [1].
| Evidence Dimension | Dissociation constant (Kd) |
|---|---|
| Target Compound Data | 80 ± 3 μM; ~50% high-spin shift |
| Comparator Or Baseline | 4-propionylbenzoic acid: 9.1 ± 0.4 μM, LS 420 nm shift; 4-acetylbenzoic acid: 140 ± 5 μM, LS 419 nm shift; 4-n-propylbenzoic acid: 0.54 ± 0.02 μM, ≥95% high-spin |
| Quantified Difference | 8.8-fold weaker than 4-propionylbenzoic acid; 1.75-fold stronger than 4-acetylbenzoic acid; 148-fold weaker than 4-n-propylbenzoic acid |
| Conditions | UV-vis absorbance spectroscopy with wild-type CYP199A4 enzyme; Soret band monitoring |
Why This Matters
This unique intermediate binding affinity and high-spin shift distinguish 4-(2-oxopropyl)benzoic acid as a moderate-affinity substrate with a distinct binding mode, enabling researchers to probe structure-activity relationships and design engineered CYP variants for tailored oxidation reactions.
- [1] Lee JHZ, Coleman T, Mclean MA, Podgorski MN, Hayball EF, Stone ISJ, Bruning JB, Whelan F, Voss JJ, Sligar SG, Bell SG. Selective α-Hydroxyketone Formation and Subsequent C-C Bond Cleavage by Cytochrome P450 Monooxygenase Enzymes. ACS Catal. 2024;14(11):8958-8971. doi:10.1021/acscatal.4c01766. Table 1 and Figure 2. View Source
